8-((dibenzylamino)methyl)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
The compound you mentioned is a complex organic molecule that likely belongs to the class of purines. Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA .
Molecular Structure Analysis
The molecular structure of such a compound would likely be complex due to the presence of multiple functional groups. The purine core would consist of a two-ring system, one with six members and another with five .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For instance, the amino group might participate in acid-base reactions, while the methyl groups might be involved in various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Antiviral Research
Research into analogues of purine derivatives, including those structurally related to the compound of interest, has identified potential antiviral activities. Kelley, Linn, and Selway (1991) synthesized and tested several 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine for activity against rhinovirus type 1B, finding significant antiviral potential in some derivatives Synthesis and antirhinovirus activity of 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine.
Cytotoxic Activity
Deady et al. (2003) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing the potential of these compounds as cytotoxins against various cancer cell lines, highlighting the utility of purine derivatives in cancer research Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2/c1-19(2)15-31-22(27-24-23(31)25(32)29(4)26(33)28(24)3)18-30(16-20-11-7-5-8-12-20)17-21-13-9-6-10-14-21/h5-14,19H,15-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVLFPPPGQBSFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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